Dehydrotolvaptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGMROMZOKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463591 | |
| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137973-76-3 | |
| Record name | N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Dehydrotolvaptan
Ligand-Receptor Interactions and Binding Affinity
The interaction of Tolvaptan (B1682983) with vasopressin receptors is characterized by high potency and specificity, which dictates its pharmacological profile.
Tolvaptan is recognized as a selective and competitive antagonist of the arginine vasopressin (AVP) V2 receptor. drugbank.comglobalrph.comnih.gov In vitro studies have demonstrated that Tolvaptan's affinity for the human V2 receptor is significantly higher than for other vasopressin receptor subtypes. nih.gov Specifically, its binding affinity for the V2 receptor is 29 times greater than its affinity for the V1a receptor. drugbank.comglobalrph.comnih.govnih.gov Furthermore, Tolvaptan exhibits no appreciable inhibitory effect on V1b receptors. nih.gov This selectivity ensures that its primary effects are targeted to the renal collecting ducts, minimizing off-target effects associated with V1a receptor blockade, such as changes in blood pressure. e-jcpp.org
Tolvaptan functions by competitively inhibiting the binding of the native hormone, arginine vasopressin, to the V2 receptor. nih.gov Research indicates that Tolvaptan's affinity for the V2 receptor is approximately 1.8 times greater than that of AVP itself, highlighting its potency as an antagonist. globalrph.comnih.gov In contrast to the parent drug, the major metabolites of Tolvaptan are reported to possess no or only weak antagonist activity at human V2 receptors. globalrph.comnih.gov
Comparative Binding Affinity at Vasopressin Receptors
| Compound | Receptor Target | Relative Affinity/Activity | Reference |
|---|---|---|---|
| Tolvaptan | V2 Receptor | High (1.8x greater than native AVP) | globalrph.comnih.gov |
| Tolvaptan | V1a Receptor | Low (1/29th of V2 affinity) | drugbank.comglobalrph.comnih.gov |
| Tolvaptan | V1b Receptor | No significant affinity | nih.gov |
| Arginine Vasopressin (AVP) | V2 Receptor | Native Ligand (Reference) | globalrph.com |
| Tolvaptan Metabolites | V2 Receptor | No or weak antagonist activity | globalrph.comnih.gov |
Post-Receptor Signaling Mechanisms of Antagonism
By blocking AVP from binding to the V2 receptor, Tolvaptan effectively interrupts the entire downstream signaling cascade responsible for hormone-mediated water reabsorption in the kidneys.
The V2 receptor is a G-protein-coupled receptor that, when activated by AVP, stimulates the enzyme adenylyl cyclase. nih.govnih.gov Tolvaptan's antagonism prevents this activation. nih.gov By competitively occupying the receptor binding site, it inhibits the AVP-induced conformational change in the receptor that would normally lead to the activation of adenylyl cyclase. nih.govnih.gov This blockade is the first post-receptor step in its mechanism of action.
The primary function of adenylyl cyclase is to catalyze the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This cAMP then functions as a crucial second messenger, activating Protein Kinase A (PKA). nih.govresearchgate.net In vitro studies using human V2-receptor-expressing cells confirm that Tolvaptan inhibits the AVP-induced production of cAMP. nih.gov By preventing the formation of cAMP, Tolvaptan subsequently prevents the activation of the PKA signaling pathway, which is critical for the physiological response to vasopressin. nih.govnih.gov
The terminal step in the V2 receptor signaling pathway is the PKA-dependent phosphorylation of aquaporin-2 (AQP2) water channels. nih.gov This phosphorylation event is an essential trigger for the translocation of AQP2-containing vesicles from the cytoplasm to the apical (luminal) membrane of the collecting duct principal cells. nih.govnih.gov The insertion of these AQP2 channels into the membrane dramatically increases its permeability to water, allowing for reabsorption from the urine. nih.gov
Tolvaptan's inhibition of the upstream V2 receptor/cAMP/PKA pathway prevents this critical phosphorylation and subsequent trafficking of AQP2. e-jcpp.orgnih.gov By keeping AQP2 channels sequestered within intracellular vesicles, Tolvaptan ensures the apical membrane remains impermeable to water, leading to the excretion of a large volume of dilute urine. drugbank.comnih.gov
Effect of Tolvaptan on the V2 Receptor Signaling Cascade
| Signaling Step | Action of Arginine Vasopressin (AVP) | Effect of Tolvaptan | Reference |
|---|---|---|---|
| V2 Receptor Binding | Activates Receptor | Blocks Binding (Antagonist) | nih.gov |
| Adenylyl Cyclase Activity | Stimulates | Inhibits | nih.govnih.gov |
| cAMP Production | Increases | Inhibits | nih.gov |
| PKA Pathway Activation | Activates | Inhibits | nih.gov |
| AQP2 Trafficking to Membrane | Promotes | Prevents | e-jcpp.orgnih.gov |
Intracellular Calcium Mobilization and its Role in V2R-Mediated Effects
There is no available scientific evidence to suggest that Dehydrotolvaptan plays a role in V2R-mediated effects, including the mobilization of intracellular calcium. The primary mechanism of V2R activation involves the Gs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP), rather than direct calcium mobilization. While some studies have explored the parent compound tolvaptan's effects on intracellular calcium, its metabolite, this compound, is reported to be inactive at the V2 receptor. nih.gov Consequently, it is not expected to influence V2R-mediated intracellular signaling pathways.
Differential Effects on V1a and V1b Receptors
Current pharmacological data indicate that this compound is an inactive metabolite. researchgate.net There is no evidence to suggest that it exerts any significant effects on either the V1a or V1b vasopressin receptors. The parent compound, tolvaptan, exhibits a high selectivity for the V2 receptor over the V1a receptor and has no significant affinity for the V1b receptor. nih.gov Given that this compound is considered pharmacologically inert, it is presumed to lack any differential antagonistic or agonistic activity at these receptor subtypes.
Research Findings on this compound (DM-4107) Activity
| Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |
| V2 | No significant activity reported | No significant activity reported |
| V1a | No significant activity reported | No significant activity reported |
| V1b | No significant activity reported | No significant activity reported |
Summary of Effects on Vasopressin Receptors
| Compound | V2 Receptor | V1a Receptor | V1b Receptor |
| This compound | Inactive | Inactive | Inactive |
Pharmacokinetics and Metabolism of Dehydrotolvaptan
Absorption and Distribution Characteristics
Dehydrotolvaptan is not administered directly but is formed following the oral administration and absorption of its parent compound, Tolvaptan (B1682983). The absorption characteristics of Tolvaptan are therefore the starting point for the appearance of this compound in the systemic circulation. Tolvaptan has an absolute bioavailability of approximately 56%, with a range of 42% to 80%. fda.gov Peak plasma concentrations of the parent drug are typically reached between 2 to 4 hours post-administration. drugbank.com
Once formed, this compound is extensively distributed throughout the body. A key characteristic of its distribution is its high degree of binding to plasma proteins, particularly albumin. In vitro studies have determined that this compound is more than 99.8% protein-bound. nih.gov This extensive binding limits the concentration of the free, unbound fraction of the metabolite in the plasma, which in turn influences its diffusion into tissues and its availability for elimination processes.
| Parameter | Finding | Reference |
|---|---|---|
| Formation | Formed from the metabolism of the parent drug, Tolvaptan. | fda.govnih.gov |
| Plasma Protein Binding | > 99.8% | nih.gov |
| Major Circulating Moiety | Accounts for 52.5% of total plasma radioactivity after a radiolabeled Tolvaptan dose. | fda.govnih.govfrontiersin.org |
Biotransformation Pathways and Metabolite Profiling
The biotransformation of Tolvaptan is extensive, resulting in at least 14 identified metabolites, with this compound (DM-4103) being the most significant in terms of systemic exposure. frontiersin.org Following a single radiolabeled dose of Tolvaptan, this compound accounts for the majority of the circulating radioactivity in plasma at 52.5%, while the parent drug Tolvaptan constitutes only about 1.71% to 3%. fda.govnih.govfrontiersin.org This indicates rapid and extensive conversion of Tolvaptan to its metabolites.
The metabolic conversion of Tolvaptan to this compound and other metabolites is almost exclusively catalyzed by the Cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 being the predominant isoform. fda.govfrontiersin.org The formation of this compound (DM-4103) occurs through a pathway involving intermediary metabolites. fda.gov Given the critical role of CYP3A4, the metabolism of Tolvaptan and subsequent formation of this compound are highly susceptible to interactions with drugs that inhibit or induce this enzyme. nih.govmedsafe.govt.nz
This compound is chemically identified as an oxobutyric acid metabolite of Tolvaptan. nih.gov Unlike its parent compound, this compound is considered pharmacologically inactive as a vasopressin V2-receptor antagonist. fda.govfrontiersin.org However, it is not inert. In vitro studies have shown that this compound can inhibit several transport proteins. Specifically, it has been identified as an inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1), organic anion transporter 3 (OAT3), and the bile salt export pump (BSEP). fda.govdoi.orgresearchgate.net Despite these in vitro findings, clinical studies suggest that at therapeutic concentrations, this compound does not cause clinically significant inhibition of OATP1B1 or OAT3. nih.govresearchgate.net The inhibition of hepatic transporters like BSEP by both Tolvaptan and this compound may contribute to increased hepatocellular exposure and has been investigated as a potential mechanism for drug-induced liver injury. doi.orgnih.gov
There is a stark contrast between the elimination half-life of Tolvaptan and its main metabolite, this compound. The parent drug, Tolvaptan, has a terminal half-life of approximately 8 to 10 hours. fda.gov In contrast, this compound has a very long elimination half-life of about 180 hours (approximately 7.5 days). fda.govnih.govresearchgate.net This prolonged half-life leads to significant accumulation of this compound in the plasma upon multiple dosing. Studies have shown that after 7 consecutive days of Tolvaptan administration, this compound can accumulate 18.2-fold. nih.gov
Elimination Routes (Renal, Hepatic, Biliary)
The elimination of Tolvaptan and its metabolites occurs almost exclusively through non-renal pathways. nih.gov Following administration of a radiolabeled dose of Tolvaptan, approximately 59% of the radioactivity is recovered in the feces and 40% is recovered in the urine. fda.govnih.gov
Renal Excretion: Very little of the parent drug is eliminated unchanged by the kidneys, with less than 1% of the dose being excreted in the urine. nih.govnih.gov The metabolite DM-4107, not this compound, is the primary metabolite found in urine, accounting for about 3.5% of the excreted dose in the first 12 hours. fda.gov
Hepatic and Biliary Excretion: The liver is the primary site of metabolism. nih.gov The resulting metabolites are largely eliminated via the feces, indicating that biliary excretion is a major route. doi.org For this compound (DM-4103), fecal excretion is the documented pathway, though it represents a small fraction of the total dose (approximately 0.7%) recovered in feces over 72 hours. fda.gov Another major metabolite, DM-4107, is also significantly excreted in feces (approximately 9%). fda.gov
Influence of Physiological and Pathological States on Pharmacokinetics
Physiological and pathological conditions can alter the pharmacokinetics of Tolvaptan and consequently affect the exposure to this compound.
Hepatic Impairment: Since Tolvaptan is metabolized in the liver, hepatic impairment can significantly impact its pharmacokinetics. A study in patients with Child-Pugh Class B cirrhosis demonstrated a substantial 18.2-fold accumulation of this compound (DM-4103) after seven days of dosing, whereas the parent drug did not accumulate. nih.gov
Renal Impairment: While Tolvaptan is eliminated non-renally, renal impairment can still influence its pharmacokinetics. nih.gov Exposure to Tolvaptan has been observed to be higher in subjects with impaired renal function. nih.gov However, the primary pharmacodynamic effects are more closely related to the remaining baseline kidney function rather than the drug concentration itself. nih.gov
Polycystic Kidney Disease (PKD): In a rodent model of PKD, the hepatobiliary disposition of Tolvaptan and its metabolites was altered. doi.org Specifically, the biliary clearance of Tolvaptan was decreased, leading to model-predicted increases in the hepatocellular concentrations of both Tolvaptan and this compound (DM-4103). doi.org This increased exposure within liver cells is a potential factor in the observed hepatotoxicity in some patients with ADPKD treated with Tolvaptan. doi.orgnih.gov
Hepatic Impairment
The liver plays a central role in the metabolism of tolvaptan to this compound and other metabolites. nih.gov In individuals with hepatic impairment, the metabolic capacity of the liver can be compromised, potentially leading to altered plasma concentrations of both the parent drug and its metabolites.
Clinical studies on tolvaptan in patients with liver cirrhosis have provided insights into how hepatic dysfunction can affect its pharmacokinetics. While specific data for this compound is not detailed, it is known that after oral administration of radiolabeled tolvaptan, the oxobutyric acid metabolite (DM-4103) was a major component in plasma, accounting for 52.5% of the total plasma radioactivity, with tolvaptan itself only representing 3%. nih.gov This indicates that the formation of metabolites is a significant pathway for tolvaptan clearance.
In a study involving Chinese patients with Child-Pugh B cirrhosis, the pharmacokinetics of tolvaptan were evaluated. nih.gov Although the study did not report specific pharmacokinetic parameters for this compound, it can be inferred that any significant alteration in the metabolic function of the liver due to cirrhosis would likely impact the formation and subsequent clearance of this compound. For instance, reduced hepatic blood flow or decreased enzymatic activity in cirrhotic patients could lead to a slower rate of metabolism of tolvaptan, potentially resulting in lower and delayed peak concentrations of this compound. Conversely, if the clearance of this compound itself is dependent on further hepatic metabolism or biliary excretion, hepatic impairment could lead to its accumulation.
A study investigating the inhibitory effects of tolvaptan and its metabolites, DM-4103 and DM-4107, on human hepatic transporters suggested that these compounds can interact with bile acid transport. nih.gov This interaction could be a contributing factor to drug-induced liver injury and implies that the disposition of these metabolites is linked to hepatic transport mechanisms which can be altered in liver disease. nih.gov
Table 1: Theoretical Impact of Hepatic Impairment on this compound Pharmacokinetics (Inferred from Tolvaptan Data)
| Pharmacokinetic Parameter | Expected Change in Hepatic Impairment | Rationale |
| Formation Rate | Potentially Decreased | Reduced CYP3A4 activity in the liver may slow the conversion of tolvaptan to this compound. |
| Time to Peak Concentration (Tmax) | Potentially Increased | Slower formation rate would likely delay the time to reach maximum plasma concentration. |
| Elimination Half-life (t½) | Potentially Increased | If this compound undergoes further hepatic metabolism or biliary excretion for its elimination, impaired liver function could prolong its half-life. |
| Overall Exposure (AUC) | Uncertain | The net effect on the Area Under the Curve (AUC) would depend on the balance between reduced formation and potentially reduced clearance. |
Renal Impairment
Although tolvaptan is primarily eliminated through non-renal mechanisms, renal impairment can still influence the pharmacokinetics of the parent drug and its metabolites. nih.gov A study evaluating the pharmacokinetics of a single 60 mg oral dose of tolvaptan in patients with varying degrees of renal function found that mean tolvaptan exposure was significantly higher in subjects with severe renal impairment. nih.gov
The impact of renal impairment on the pharmacokinetics of this compound has not been directly reported. However, it is plausible that the accumulation of uremic toxins in patients with severe renal disease could indirectly affect the non-renal clearance of drugs, for instance, by inhibiting hepatic enzymes like CYP3A. youtube.com If the metabolism of tolvaptan to this compound is affected by such mechanisms, or if this compound or its subsequent metabolites are eliminated to some extent by the kidneys, then renal impairment could alter its pharmacokinetic profile.
Table 2: Mean Tolvaptan Pharmacokinetic Parameters by Renal Function Group
| Creatinine Clearance (CrCL) | Mean AUC (ng·h/mL) | Mean Cmax (ng/mL) |
| > 60 mL/min | 3080 | 386 |
| 30-60 mL/min | 4330 | 417 |
| < 30 mL/min | 5860 | 454 |
| Data derived from studies on tolvaptan and presented for illustrative purposes. nih.gov |
Given the observed increase in tolvaptan exposure with worsening renal function, it is conceivable that the exposure to its metabolites, including this compound, might also be altered. The exact nature of this alteration would depend on the specific metabolic and excretory pathways of this compound.
Age-Related Pharmacokinetic Considerations
The pharmacokinetics of drugs can be significantly influenced by age-related physiological changes. In older adults, there is often a decline in the functional reserve of organs such as the liver and kidneys, which are crucial for drug metabolism and excretion. nih.gov These changes can lead to altered drug disposition and a higher interindividual variability in pharmacokinetic parameters.
For a drug like tolvaptan, which is extensively metabolized by the liver, age-related reductions in liver mass and hepatic blood flow could potentially decrease its rate of metabolism. nih.gov This would, in turn, affect the formation of its metabolites, including this compound. A slower metabolism could lead to a reduced rate of formation and a delayed peak concentration of this compound in elderly individuals compared to younger adults.
Furthermore, a significant proportion of the elderly population experiences a decline in renal function. nih.gov As discussed in the context of renal impairment, this can influence the pharmacokinetics of tolvaptan and likely its metabolites. A post-hoc analysis of the TEMPO 3:4 trial for tolvaptan included patients up to 50 years of age, and a separate analysis was conducted for adolescents and young adults (18-24 years), suggesting that age is a relevant factor in the clinical application of the drug. nih.gov
Table 3: General Age-Related Physiological Changes and Their Potential Impact on this compound Pharmacokinetics
| Physiological Change in the Elderly | Potential Pharmacokinetic Consequence for this compound |
| Reduced Hepatic Blood Flow and Mass | Decreased rate of formation from tolvaptan. |
| Decline in Renal Function | Potential for altered clearance if this compound or its subsequent metabolites are renally excreted. |
| Increased Body Fat and Decreased Body Water | Altered volume of distribution, which could affect plasma concentrations. |
Due to the lack of specific studies on the pharmacokinetics of this compound in different age groups, these considerations remain theoretical and are extrapolated from the known effects of aging on drug metabolism and the pharmacokinetics of the parent compound, tolvaptan.
Preclinical Efficacy Studies of Dehydrotolvaptan
In Vitro Cellular Models for Efficacy Assessment
Assays for AQP2 Modulation and Water Permeability
The therapeutic effect of V2 receptor antagonism is mediated through the modulation of aquaporin-2 (AQP2), a water channel protein in the renal collecting ducts mdpi.com. The binding of vasopressin to the V2 receptor normally triggers a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to the trafficking of AQP2-containing vesicles to the cell's apical membrane. This insertion of AQP2 channels increases water reabsorption mdpi.commdpi.com.
In vitro assays using V2-expressing cell lines are employed to measure a compound's ability to interfere with this process. Tolvaptan (B1682983) has been shown to inhibit AVP-induced production of cAMP in these cellular models nih.govbiorxiv.org. By blocking this initial signaling step, Tolvaptan prevents the translocation of AQP2 to the cell membrane, thereby reducing water permeability mdpi.comdrugs.com. This mechanism is central to its aquaretic effect—the excretion of electrolyte-free water. As metabolites like Dehydrotolvaptan are inactive at the V2 receptor, they are not involved in the modulation of AQP2 nih.gov.
Investigations into Cell Proliferation and Apoptosis in Disease Models
In the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD), abnormal cell proliferation and fluid secretion are key factors in cyst growth nih.gov. Vasopressin, via the V2 receptor and subsequent cAMP signaling, is known to promote these pathological processes nih.gov. The mammalian target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways are also implicated in the regulation of cyst cell proliferation dovepress.com.
Studies using human ADPKD cyst epithelial cells have been crucial in evaluating therapeutic agents. In these models, vasopressin has been shown to stimulate cAMP production, ERK activity, and cell proliferation nih.gov. Tolvaptan demonstrated a concentration-dependent inhibition of AVP-induced cAMP production. This action correspondingly led to the inhibition of AVP-induced ERK signaling and a reduction in the proliferation of human ADPKD cells nih.gov. Furthermore, Tolvaptan was found to inhibit in vitro cyst growth of ADPKD cells cultured in a three-dimensional matrix nih.gov. An imbalance between cell proliferation and apoptosis is understood to contribute to cyst development in ADPKD nih.gov.
In Vivo Animal Models of Disease
Models of Euvolemic and Hypervolemic Hyponatremia
Animal models are essential for evaluating the in vivo effects of V2 receptor antagonists on water balance and serum sodium concentration. Rat models of both acute and chronic hyponatremia have been utilized to test the efficacy of Tolvaptan nih.gov. In these preclinical models, oral administration of Tolvaptan led to a significant increase in urine output (aquaresis) without a corresponding increase in electrolyte excretion nih.govresearchgate.net. This effect resulted in the correction of hyponatremia and improvement in organ water retention, ultimately preventing death in some models of severe hyponatremia nih.gov.
Animal Models for Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Various animal models that recapitulate the pathology of human ADPKD are used for preclinical drug testing mdpi.com. These include rodent models with mutations in PKD gene orthologues, which lead to the characteristic development of kidney cysts researchgate.net. The efficacy of Tolvaptan has been demonstrated in multiple such models nih.govnih.gov.
In these animal studies, treatment with Tolvaptan has been shown to slow the progression of the disease. Key findings from these preclinical trials include a reduction in kidney weight, as well as a decrease in both the total cyst volume and the extent of fibrosis nih.govresearchgate.net. These results provided a strong rationale for investigating Tolvaptan in human clinical trials for ADPKD researchgate.net.
| Animal Model | Disease | Key Findings with Tolvaptan Treatment |
| Rat models of hyponatremia | Euvolemic and Hypervolemic Hyponatremia | Improved serum sodium, increased aquaresis, improved organ water retention. nih.gov |
| Rodent models of PKD (e.g., Pkd1RC/RC mice) | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Decreased kidney weight, reduced cyst and fibrosis volume, slowed disease progression. nih.govnih.gov |
Oncology Models for Potential Antiproliferative Effects
The investigation of novel chemical compounds for potential anticancer properties is a cornerstone of oncological research. Preclinical evaluation in relevant cancer models is the first step in determining if a compound warrants further development. While specific studies on the antiproliferative effects of this compound in oncology models are not available in the current body of scientific literature, the methodologies for such investigations are well-established.
Typically, the initial assessment of a compound's antiproliferative potential involves in vitro studies using a panel of human cancer cell lines representing various tumor types. These assays, such as the MTT or colony formation assays, determine the concentration of the compound required to inhibit cancer cell growth by 50% (IC50). Should a compound demonstrate significant activity, further studies in more complex models, such as 3D organoids or patient-derived xenografts (PDXs) in immunocompromised mice, would be warranted to evaluate efficacy in a system that more closely mimics the tumor microenvironment. nih.govnih.govharvard.edu
Interactive Table: Representative Human Cancer Cell Lines for Antiproliferative Screening
| Cell Line | Cancer Type | Key Features |
| MCF-7 | Breast Cancer | Estrogen receptor-positive |
| MDA-MB-231 | Breast Cancer | Triple-negative |
| A549 | Lung Cancer | Non-small cell lung cancer |
| HCT116 | Colon Cancer | Colorectal carcinoma |
| PC-3 | Prostate Cancer | Androgen-independent |
| U87-MG | Glioblastoma | Brain malignancy |
This table represents a typical panel of cell lines that would be used to screen a compound like this compound for antiproliferative activity. No data for this compound is currently available.
Correlation of Pharmacokinetic/Pharmacodynamic Data in Preclinical Models
A critical aspect of preclinical drug development is establishing a clear relationship between the pharmacokinetic (PK) profile of a compound—what the body does to the drug—and its pharmacodynamic (PD) effects—what the drug does to the body. nih.govnih.govfrontiersin.org For a compound like this compound, this would involve characterizing its absorption, distribution, metabolism, and excretion (ADME) in animal models, such as rodents or non-rodents.
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), would be determined. These parameters would then be correlated with a pharmacodynamic endpoint relevant to the compound's proposed mechanism of action. In the context of oncology, this could be the inhibition of a specific molecular target, the induction of apoptosis, or the reduction in tumor volume over time. nih.govnih.gov The goal is to identify a therapeutic window where the compound's exposure is sufficient to elicit the desired antitumor effect. frontiersin.org
Interactive Table: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the blood. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |
| 50% Inhibitory Concentration | IC50 | The concentration of a drug that gives half-maximal inhibition. |
| 50% Effective Concentration | EC50 | The concentration of a drug that gives half-maximal response. |
This table outlines the fundamental PK/PD parameters that would be essential to characterize for this compound in preclinical models. Specific data for this compound is not publicly available.
Biomarkers of Efficacy in Preclinical Studies
Biomarkers are measurable indicators that can be used to assess the efficacy of a therapeutic intervention. nih.govnih.gov In the preclinical evaluation of a novel compound such as this compound, the identification of reliable biomarkers is crucial for predicting its potential clinical utility.
Cellular and Molecular Biomarkers
Cellular and molecular biomarkers provide insights into the mechanism of action of a drug at a subcellular level. nih.gov For a compound with potential antiproliferative effects, relevant biomarkers could include the modulation of proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), or specific signaling pathways implicated in cancer progression (e.g., MAPK, PI3K/Akt). Techniques such as Western blotting, immunohistochemistry, and gene expression profiling would be employed to measure these biomarkers in preclinical models treated with the compound. nih.gov
Interactive Table: Examples of Potential Cellular and Molecular Biomarkers for an Antiproliferative Agent
| Biomarker Category | Specific Example | Method of Detection |
| Cell Cycle Arrest | p21, p27 | Western Blot, IHC |
| Apoptosis Induction | Cleaved Caspase-3 | Western Blot, IHC |
| DNA Damage | γH2AX | Immunofluorescence |
| Target Engagement | Phosphorylated Target Protein | Western Blot, ELISA |
| Gene Expression Signature | Upregulation of pro-apoptotic genes | RNA sequencing, qPCR |
This table provides examples of cellular and molecular biomarkers that could be investigated to understand the mechanism of action of this compound. No such biomarker data for this compound has been reported.
Functional Biomarkers
Functional biomarkers are used to assess the physiological or biological response to a drug. In oncology, these can include imaging-based biomarkers to monitor changes in tumor size, metabolism, or blood flow. For instance, techniques like positron emission tomography (PET) with a tracer such as 18F-fluorodeoxyglucose (FDG) can be used to measure changes in tumor glucose metabolism as an early indicator of therapeutic response. Other functional biomarkers could involve the measurement of secreted proteins or circulating tumor cells in the blood. The identification of robust functional biomarkers in preclinical studies is a key step in the translational development of a new cancer therapeutic. nih.gov
Safety Pharmacology and Toxicology of Dehydrotolvaptan
General Safety Pharmacology Assessment
No specific data is available for Dehydrotolvaptan.
Cardiovascular System Evaluation (e.g., ECG analysis)
No specific data is available for this compound.
Central Nervous System Effects
No specific data is available for this compound.
Respiratory System Effects
No specific data is available for this compound.
Gastrointestinal System Effects
No specific data is available for this compound.
Renal System Effects
No specific data is available for this compound.
Mechanistic Investigations of Adverse Effects
While the potential for metabolites of Tolvaptan (B1682983) to inhibit hepatic bile acid transporters has been investigated in the context of liver injury, specific mechanistic studies on the adverse effects of this compound are not available.
Hepatotoxicity Mechanisms
Long-Term Safety Considerations from Preclinical Studies
The long-term safety of this compound, a major active metabolite of tolvaptan, has been evaluated through direct preclinical studies on the metabolite and inferred from the comprehensive nonclinical toxicology program of the parent compound, tolvaptan. Regulatory assessments have relied on the toxicological profile of tolvaptan to cover the long-term safety of its metabolites, as they are formed in vivo and systemic exposure to them is well-characterized in these studies.
Chronic Toxicity
In pivotal chronic toxicity studies, tolvaptan did not induce specific target organ toxicity. For instance, in a 26-week study in rats and a 52-week study in dogs, oral administration of tolvaptan did not result in significant toxicological findings, even at high doses. The toxicokinetic analyses from these studies confirmed systemic exposure to both tolvaptan and its metabolites, including this compound.
Carcinogenicity
A formal assessment of the carcinogenic potential of this compound is covered by the carcinogenicity studies conducted with tolvaptan. These studies are designed to evaluate the tumor-forming potential of a substance after lifelong exposure in animal models.
Two-year carcinogenicity studies were conducted in both mice and rats with tolvaptan. The results of these extensive studies showed no evidence of a tumorigenic response related to the administration of tolvaptan.
| Study Type | Species | Duration | Key Findings |
|---|---|---|---|
| Carcinogenicity | Mouse | 2 years | No evidence of tumorigenicity. |
| Carcinogenicity | Rat | 2 years | No increased incidence of neoplastic lesions. |
Genotoxicity
This compound was directly assessed for its potential to induce genetic mutations. In a battery of in vitro tests, this compound was found to have no mutagenic potential. europa.eu These findings are consistent with the genotoxicity profile of the parent compound, tolvaptan, which was also negative in a comprehensive set of genotoxicity assays.
| Compound Tested | Assay Type | Result |
|---|---|---|
| This compound (DM-4103) | In vitro mutagenicity assays | Negative europa.eu |
| Tolvaptan | Full battery of genotoxicity studies | Negative |
Reproductive and Developmental Toxicity
The potential effects of this compound on reproduction and development are inferred from the studies conducted on tolvaptan. These studies investigate effects on fertility, embryo-fetal development, and pre- and postnatal development.
In reproductive toxicology studies in rats, tolvaptan did not affect fertility. fda.gov Effects such as suppressed viability and growth in the offspring were observed, but only at a high dose that was also toxic to the mother. fda.gov In rabbits, teratogenic effects were noted at a maternally toxic dose that also caused abortion. fda.gov
| Study Type | Species | Key Findings for Tolvaptan |
|---|---|---|
| Fertility and Early Embryonic Development | Rat | No effects on fertility. fda.gov |
| Embryo-Fetal Development | Rabbit | Teratogenicity observed at a maternally toxic dose. fda.gov |
| Prenatal and Postnatal Development | Rat | Suppressed progeny viability and growth at a maternally toxic dose. fda.gov |
Other Toxicological Considerations
Direct, shorter-term studies on this compound have provided additional safety information. In single-dose toxicity studies in rats, this compound showed no significant toxicity when administered subcutaneously. europa.eu In vitro phototoxicity studies indicated a potential for phototoxicity with this compound; however, this effect was not observed in in vivo studies with the parent compound tolvaptan. europa.eu
Drug Drug Interactions Ddis and Mechanistic Underpinnings
Metabolic Enzyme-Mediated Interactions
Dehydrotolvaptan (often referred to in research as DM-4103) is a significant metabolite of Tolvaptan (B1682983), formed primarily through the action of cytochrome P450 enzymes. medchemexpress.commedchemexpress.comnih.gov
In vitro and clinical studies have focused on the parent drug, Tolvaptan, which is a sensitive substrate for CYP3A4 but does not exhibit inhibitory activity on this enzyme. nih.govnih.gov An erythromycin breath test, used to assess CYP3A activity, showed no significant changes following a single dose of Tolvaptan, confirming its lack of inhibitory effect. nih.gov While direct studies on the CYP inhibition or induction potential of this compound itself are not extensively detailed in the available literature, the focus remains on the metabolism of its parent compound.
The systemic exposure of the parent drug, Tolvaptan, is significantly altered by the co-administration of strong CYP3A inhibitors and inducers. nih.gov Since this compound is the product of Tolvaptan's metabolism by CYP3A4, modulation of this enzyme's activity directly impacts the formation and, consequently, the exposure of this compound. medchemexpress.commedchemexpress.comresearchgate.net
CYP3A Inhibitors : When Tolvaptan was co-administered with ketoconazole, a potent CYP3A inhibitor, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of Tolvaptan increased by 3.48-fold and 5.40-fold, respectively. nih.govresearchgate.net This inhibition of CYP3A-mediated metabolism of Tolvaptan would be expected to lead to a corresponding decrease in the formation and plasma concentrations of this compound.
CYP3A Inducers : Conversely, co-administration with rifampicin, a strong CYP3A inducer, resulted in a drastic reduction of Tolvaptan's Cmax and AUC to approximately 13% and 17% of the values when administered alone. nih.govnih.gov This enhanced metabolism of Tolvaptan would logically lead to an increased formation and exposure of this compound.
The table below summarizes the pharmacokinetic changes of the parent drug, Tolvaptan, in the presence of a strong CYP3A inhibitor and inducer.
| Co-administered Drug | Mechanism | Change in Tolvaptan Cmax | Change in Tolvaptan AUC | Anticipated Effect on this compound Exposure |
|---|---|---|---|---|
| Ketoconazole | Strong CYP3A Inhibition | 3.48-fold increase | 5.40-fold increase | Decreased formation |
| Rifampicin | Strong CYP3A Induction | 87% decrease | 83% decrease | Increased formation |
Transporter-Mediated Interactions
This compound and its parent compound have been evaluated for their potential to interact with several clinically important drug transporters.
Studies indicate that the parent drug, Tolvaptan, is both a substrate and an inhibitor of the efflux transporter P-glycoprotein (P-gp). nih.gov In a clinical study, the co-administration of Tolvaptan with digoxin, a known P-gp substrate, resulted in a modest increase in digoxin's Cmax and AUC by 1.27-fold and 1.18-fold, respectively. nih.gov The inhibitory concentration (IC50) of Tolvaptan on P-gp was determined to be 15.9 µM in vitro. nih.gov Specific studies detailing the interaction of this compound with P-gp have not been identified.
In vitro assessments identified the parent drug, Tolvaptan, as an inhibitor of the Breast Cancer Resistance Protein (BCRP). nih.gov This prompted a clinical investigation into its potential for a drug-drug interaction with rosuvastatin, a BCRP substrate. The study found that co-administration of Tolvaptan led to an increase in rosuvastatin's Cmax and AUCt, with geometric mean ratios of 1.54 and 1.69, respectively. nih.gov This level of interaction was determined not to be clinically significant. nih.gov There is no specific data available on the direct interaction between this compound and BCRP.
| Transporter | Interacting Compound | Substrate Drug | Effect on Substrate Cmax (Ratio) | Effect on Substrate AUC (Ratio) | Clinical Significance |
|---|---|---|---|---|---|
| P-gp | Tolvaptan | Digoxin | 1.27 | 1.18 | Modest Increase |
| BCRP | Tolvaptan | Rosuvastatin | 1.54 | 1.69 | Not Clinically Significant |
| OATP1B1 | This compound (DM-4103) | Rosuvastatin | No clinically meaningful changes | No Inhibition | |
| OAT3 | This compound (DM-4103) | Furosemide | No clinically meaningful changes | No Inhibition |
This compound (as the oxobutyric acid metabolite, DM-4103) was identified as an in vitro inhibitor of Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) and Organic Anion Transporter 3 (OAT3). nih.gov Despite this finding, subsequent clinical trials were conducted to assess the real-world impact of these potential interactions.
One trial evaluated the effect of this compound on the pharmacokinetics of rosuvastatin, a substrate of both BCRP and OATP1B1. nih.gov A second trial assessed its effect on furosemide, a substrate of OAT3. nih.gov The results from these studies showed that this compound produced no clinically meaningful changes in the plasma concentrations of either rosuvastatin or furosemide. nih.gov The discrepancy between the in vitro findings and the clinical results is thought to be attributable to the very high plasma protein binding of this compound, which is greater than 99.8%, limiting the amount of unbound drug available to inhibit the transporters in vivo. nih.gov
Based on the conducted research, there is no specific information available in the public domain regarding the drug-drug interactions, pharmacodynamics, or clinical relevance of preclinical findings for the chemical compound This compound . The available scientific and medical literature primarily focuses on the parent compound, Tolvaptan .
Therefore, it is not possible to provide an article on this compound that adheres to the specified outline and content requirements. Information regarding interactions with Organic Anion Transporters (OATs), specific pharmacodynamic interactions, and the clinical relevance of preclinical drug-drug interaction findings is documented for Tolvaptan, but not for its dehydro metabolite.
To provide a comprehensive article as requested, specific research data on this compound would be required.
Analytical Methodologies for Dehydrotolvaptan and Its Metabolites in Biological Matrices
Sample Preparation Techniques for Biofluids and Tissues
The accurate quantification of Dehydrotolvaptan and its metabolites in biological matrices is critically dependent on the sample preparation process. This initial step is designed to extract the analytes of interest from complex biological samples such as plasma, urine, and tissues, while simultaneously removing interfering endogenous substances. The primary goals of sample preparation are to improve the sensitivity and selectivity of the analytical method and to ensure the longevity of the analytical instrumentation.
Extraction and Concentration Methods
Various techniques are employed to extract and concentrate this compound and its metabolites from biological fluids and tissues. The choice of method is often dictated by the physicochemical properties of the analytes, the nature of the biological matrix, and the requirements of the subsequent analytical technique.
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for sample clean-up in bioanalysis. researchgate.net This technique partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound and its metabolites, which are relatively non-polar, an organic solvent in which the analytes are highly soluble would be selected to extract them from the aqueous biological fluid. LLE is effective in removing non-lipid endogenous materials such as salts and proteins. researchgate.net
Solid-Phase Extraction (SPE) is another common and effective technique for the clean-up and concentration of analytes from biological samples. nih.govbiotage.com SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analytes of interest while the rest of the sample matrix is washed away. The retained analytes are then eluted with a small volume of a strong solvent. For this compound and its metabolites, a reverse-phase SPE cartridge (e.g., C18) would be appropriate, where the non-polar analytes are retained on the sorbent, and polar interferences are washed away. A study on tolvaptan (B1682983) and its two main metabolites utilized solid-phase extraction for sample clean-up from human serum. nih.gov
Protein Precipitation (PP) is a simpler and faster method often used for plasma and serum samples. researchgate.net It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes is collected for analysis. While quick, PP is less specific than LLE or SPE and may result in a higher level of matrix effects.
The following table summarizes the common extraction and concentration methods applicable to this compound analysis.
| Extraction Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | High recovery for non-polar compounds, effective removal of salts and proteins. | Can be labor-intensive and time-consuming, requires relatively large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. | High selectivity and concentration factors, can be automated. | Method development can be complex, potential for sorbent-related interferences. |
| Protein Precipitation (PP) | Precipitation of proteins using an organic solvent. | Simple, fast, and inexpensive. | Less specific, may lead to significant matrix effects. |
Matrix Effects Mitigation
Matrix effects are a significant challenge in bioanalysis, particularly when using mass spectrometry-based detection. nih.gov These effects arise from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. nih.gov
Several strategies can be employed to mitigate matrix effects in the analysis of this compound:
Effective Sample Preparation: The most direct approach to minimize matrix effects is to remove the interfering components through rigorous sample clean-up. Techniques like SPE are generally more effective at reducing matrix effects compared to protein precipitation. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analytes from the bulk of the matrix components can significantly reduce ion suppression or enhancement. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a more selective column.
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. nih.gov An SIL-IS of this compound would have nearly identical chemical and physical properties to the analyte, co-eluting with it and experiencing the same degree of matrix effect. This allows for accurate correction of any signal variation.
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples (e.g., drug-free plasma) can help to compensate for matrix effects, as both the standards and the samples will be affected similarly.
A study on a urinary biomarker of xylene exposure demonstrated that solid-phase extraction was effective in reducing matrix effects. nih.gov Another review highlights that improving extraction and clean-up methods is a key strategy to reduce or eliminate matrix effects. nih.gov
Quantitative Analytical Techniques
The quantification of this compound and its metabolites in biological matrices requires sensitive, specific, and reliable analytical techniques. The choice of technique is guided by the required sensitivity, the complexity of the sample, and the throughput needs of the study.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. nih.gov
In a typical LC-MS/MS method for this compound, the sample extract is first injected into a liquid chromatograph. The separation of this compound and its metabolites from other components is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a modifier like formic acid to improve ionization. nih.govnih.gov
Following chromatographic separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound. nih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored for quantification.
A study on tolvaptan and its metabolites in human plasma utilized LC-MS/MS with ESI in the positive ion mode. The mass transition for tolvaptan was m/z 449.2→252.1. nih.gov Similar specific transitions would be developed for this compound and its metabolites.
| Parameter | Typical Value/Condition |
| Chromatography | Reversed-phase (e.g., C18 column) |
| Mobile Phase | Acetonitrile/Methanol and water with formic acid |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique for the quantification of small molecules. However, it is generally more suitable for volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability before they can be analyzed by GC-MS. mdpi.com
While less common for this class of compounds compared to LC-MS/MS, a validated GC-MS/MS method could offer high chromatographic resolution and sensitivity. youtube.com The sample preparation would involve extraction followed by derivatization. The derivatized analytes would then be separated on a GC column and detected by a mass spectrometer, often using electron ionization (EI). Similar to LC-MS/MS, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode would provide high selectivity. nih.gov
A study on dextromethorphan and its metabolites successfully used a SIM GC/MS method without derivatization for their simultaneous determination in biological matrices. nih.gov While this indicates the possibility, the suitability of GC-MS/MS for this compound would depend on its thermal stability and the successful development of a derivatization method if necessary.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be used for the quantification of this compound, particularly at higher concentrations. nih.govnih.gov HPLC methods are generally less sensitive than MS-based methods but can be more accessible and cost-effective. researchgate.net
For an HPLC-UV method, the chromatographic separation principles would be similar to those used in LC-MS. The detection would be based on the absorption of UV light by the analyte at a specific wavelength. The selectivity of HPLC-UV methods can be lower than that of LC-MS/MS, which may necessitate more rigorous sample clean-up to avoid interferences from co-eluting compounds. researchgate.net
A study on the simultaneous quantification of second-generation non-steroidal antiandrogens and their active metabolites in mice plasma utilized an HPLC method with UV detection. nih.gov This demonstrates the applicability of HPLC for the analysis of drugs and their metabolites in biological fluids.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity, high selectivity, structural information. | Higher cost, potential for matrix effects. |
| GC-MS/MS | Separation by gas chromatography, detection by mass spectrometry. | High chromatographic resolution, high sensitivity. | May require derivatization for non-volatile compounds. |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Lower cost, robust and widely available. | Lower sensitivity and selectivity compared to MS methods. |
Method Validation Parameters
The validation of bioanalytical methods ensures that the procedure is reliable and reproducible for its intended use. nih.gov For this compound, validation parameters are established in accordance with regulatory guidelines to guarantee the integrity of the data generated in pharmacokinetic and other studies.
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of this compound analysis in human plasma, this involves ensuring no interference from endogenous plasma components, the parent drug Tolvaptan, or other metabolites. nih.govdntb.gov.ua A study by Jiang et al. (2016) confirmed the specificity of their LC-MS/MS method by analyzing six different batches of blank human plasma, where no significant interference was observed at the retention times of this compound (referred to as DM-4107 in the study) and the internal standard. nih.gov
Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For this compound, sensitive methods have been developed to capture its low concentrations in plasma during pharmacokinetic studies.
| Analyte | LLOQ (ng/mL) | Reference |
| This compound (DM-4107) | 1 | nih.gov |
| This compound (MOP-21826) | 0.125 | dntb.gov.ua |
This interactive table summarizes the reported Lower Limits of Quantification for this compound in human plasma from different studies.
Accuracy of an analytical method describes the closeness of the determined value to the nominal or known true value. nih.govPrecision refers to the closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. nih.gov Both are assessed at multiple concentration levels, typically low, medium, and high-quality control (QC) samples.
The intra- and inter-day precision and accuracy for the analysis of this compound in human plasma are summarized below, demonstrating the reliability of the developed LC-MS/MS methods. The acceptance criteria for precision are typically a relative standard deviation (RSD) not exceeding 15%, and for accuracy, the mean value should be within ±15% of the nominal value. nih.gov
Table: Intra-day and Inter-day Precision and Accuracy for this compound (DM-4107) Analysis nih.gov
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 2 | 4.6 | 102.3 | 6.5 | 104.2 |
| Medium | 50 | 3.8 | 98.7 | 5.1 | 101.5 |
This interactive table presents the accuracy and precision data from a validation study for the quantification of a this compound metabolite in human plasma.
Another study by Hoshikawa et al. (2019), which quantified a different this compound metabolite (MOP-21826), also reported acceptable intra- and inter-day accuracies and imprecisions of 91.6–106.5% and 0.9–10.9%, respectively, for all analytes studied. dntb.gov.ua
Reproducibility ensures that the method will provide the same results in different laboratories or with different analysts and equipment. This is crucial for multicenter trials.
Stability of the analyte in the biological matrix under different storage and processing conditions is a critical validation parameter. For this compound, stability has been evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.
Table: Stability of this compound (DM-4107) in Human Plasma nih.gov
| Stability Condition | Duration | Accuracy (%) |
|---|---|---|
| Short-term (Room Temperature) | 4 hours | 95.8 - 103.5 |
| Long-term | 30 days at -80°C | 97.2 - 105.1 |
| Freeze-thaw Cycles | 3 cycles | 96.4 - 104.7 |
This interactive table summarizes the stability of a this compound metabolite under various conditions as reported in a validation study.
Application in Pharmacokinetic and Pharmacodynamic Studies
Validated bioanalytical methods for this compound are essential for its characterization in pharmacokinetic (PK) studies. nih.gov These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Tolvaptan.
Role in Drug Development and Quality Control
The development and validation of analytical methods for metabolites like this compound play a pivotal role throughout the drug development process. doaj.org In early development, these methods are used in preclinical and Phase I clinical trials to understand the metabolic fate of the new drug candidate. doaj.org Establishing a reliable method for quantifying major metabolites is crucial for assessing their potential contribution to efficacy or toxicity.
In later stages of drug development and post-marketing, these validated methods are integral to quality control (QC). fda.gov They are used in bioequivalence studies, drug-drug interaction studies, and in special population studies (e.g., patients with renal or hepatic impairment) to ensure consistent drug performance and safety. nih.govfda.gov The accuracy and reliability of these analytical methods are fundamental to making informed decisions in drug development and ensuring product quality. doaj.org
Emerging Research Directions and Future Perspectives on Dehydrotolvaptan
Novel Therapeutic Applications Beyond Hyponatremia
While the parent drug tolvaptan (B1682983) is established for the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD), researchers are now investigating the potential of its metabolites, including dehydrotolvaptan, for new therapeutic roles.
Recent in vitro studies have suggested a potential direct role for tolvaptan in inhibiting cancer progression, opening an avenue for research into this compound's similar capabilities. Studies have shown that tolvaptan can reduce cell proliferation in various tumor cell lines, including colon cancer, hepatocarcinoma, and neuroblastoma. nih.gov The proposed mechanism involves the inhibition of the RhoA/ROCK1–2 pathway, which is crucial for cell movement and proliferation. nih.gov Given that this compound shares structural similarities with tolvaptan, future research is warranted to determine if it possesses similar antiproliferative properties. Investigating the effects of this compound on cancer cell lines could reveal a new potential therapeutic agent in oncology.
Tolvaptan is the first FDA-approved treatment to slow the progression of ADPKD, a genetic disorder characterized by the growth of numerous cysts in the kidneys. researchgate.netmit.edunih.govpkdcure.org It has been shown to slow the increase in total kidney volume and the decline in kidney function in patients with this condition. nih.govnih.gov Preclinical studies in animal models of polycystic kidney disease have demonstrated that vasopressin V2 receptor antagonists can ameliorate cystic enlargement and azotemia. nih.gov
The TEMPO 3:4 trial, a major clinical study on tolvaptan in ADPKD, demonstrated a significant reduction in the annual increase in total kidney volume in the tolvaptan-treated group compared to placebo (2.8% vs. 5.5%). nih.govnih.govnih.gov Given that this compound is an active metabolite of tolvaptan, its potential contribution to the therapeutic effects observed in ADPKD is an area of active interest. Future clinical trials focusing on the pharmacokinetic and pharmacodynamic profile of this compound in ADPKD patients could help elucidate its specific role in slowing disease progression. clinicaltrials.govmayo.edu
Table 1: Key Clinical Trial Findings for Tolvaptan in ADPKD
| Trial Name | Primary Outcome | Tolvaptan Group Result | Placebo Group Result | Reference |
| TEMPO 3:4 | Annual % increase in total kidney volume | 2.8% | 5.5% | nih.govnih.govnih.gov |
| REPRISE | Change in eGFR from baseline (mL/min/1.73 m²) | -2.34 | -3.61 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Enhanced Selectivity and Reduced Adverse Effects
Structure-activity relationship (SAR) studies are crucial in drug development for optimizing the therapeutic properties of a compound. technologynetworks.comimmutoscientific.comdrugdesign.org For this compound, SAR studies would aim to understand how modifications to its chemical structure could enhance its selectivity for the vasopressin V2 receptor and potentially reduce off-target effects. The goal of such studies is to identify the key structural features responsible for its biological activity. technologynetworks.com
While specific SAR studies on this compound are not yet widely published, research on other vasopressin V2 receptor antagonists can provide valuable insights. nih.govcore.ac.ukendocrine-abstracts.org For instance, the development of nonpeptide antagonists has been a significant advancement, offering improved oral bioavailability and receptor selectivity. nih.govendocrine-abstracts.org By systematically altering different parts of the this compound molecule and assessing the impact on receptor binding and functional activity, medicinal chemists can design new analogs with improved pharmacological profiles. This could lead to the development of second-generation compounds with greater efficacy and a better safety margin.
Advanced Modeling and Simulation in Drug Development
Advanced modeling and simulation techniques are increasingly being used to streamline the drug development process, and their application to this compound holds significant promise. nih.govyoutube.com
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govmdpi.comscilit.comresearchgate.net For this compound, PBPK models can be used to predict its pharmacokinetic profile in different patient populations and to assess the potential for drug-drug interactions. nih.gov
A PBPK sub-model has been developed for tolvaptan and its metabolites, including this compound (referred to as DM-4107 in some studies), to predict their concentrations in both the liver and blood. nih.gov This model was parameterized using data from healthy subjects and then adapted to represent ADPKD patients. nih.gov Such models are invaluable for understanding how factors like renal impairment might affect the drug's pharmacokinetics and for identifying potential risk factors for adverse events. nih.gov The continued refinement of PBPK models for this compound will aid in optimizing dosing regimens and personalizing treatment approaches. mdpi.comscilit.com
Addressing Challenges in Drug Development for Vaptans
The development of vasopressin receptor antagonists, known as vaptans, has introduced a novel therapeutic class for managing conditions like hyponatremia. nih.govresearchgate.net However, the journey from preclinical research to clinical application for these agents is fraught with challenges that are common to modern drug discovery. cas.org These hurdles include the predictive limitations of preclinical models, the diversity of patient responses, and the complexities of regulatory and commercial landscapes. cas.orgresearchgate.netresearchgate.net
Clinical Predictability of Animal Models
A significant challenge in the development of vaptans is the often-poor correlation between preclinical animal studies and human clinical outcomes. researchgate.netnih.gov While animal models are a cornerstone of pharmaceutical research, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) for initial safety and pharmacological activity testing, their predictive value for human toxicity and efficacy is increasingly questioned. cas.orgnih.gov
Studies have shown that animal models can be poor predictors of drug safety in humans, leading to high failure rates in clinical trials, increased development costs, and potential harm to human subjects in early-phase trials. researchgate.netnih.gov This discrepancy arises from inherent physiological and genetic differences between species. researchgate.net For instance, a drug deemed safe in animal studies may later exhibit toxicity in humans, while a potentially beneficial drug might be incorrectly discarded because it showed adverse effects in animals that are not relevant to humans. cas.org
In the context of vaptans, animal models have been employed to study specific therapeutic effects. For example, tolvaptan has been evaluated in rat models to assess its efficacy on edema and in various animal orthologs for polycystic kidney disease (PKD). nih.govnih.gov While these models can provide valuable insights into the mechanism of action, such as demonstrating aquaresis without significant electrolyte loss, they may not fully replicate the complex pathophysiology and comorbidities seen in human patients. nih.gov The limitations of animal models to predict human responses accurately represent a major hurdle, contributing to the high costs and failure rates in drug development. cas.orgresearchgate.net
Table 1: Examples of Animal Models in Vaptan Research
| Model Organism | Condition Studied | Vaptan Agent | Key Findings |
| Rat | Histamine-induced vascular hyperpermeability | Tolvaptan | Demonstrated anti-edematous effects and dose-dependent aquaresis. nih.gov |
| Rat | Carrageenan-induced paw edema | Tolvaptan | Showed improvements in edema, similar to furosemide but without causing a significant decrease in serum sodium. nih.gov |
| cpk Mouse | Polycystic Kidney Disease (PKD) | Tolvaptan, OPC-31260 | Inhibited the development of PKD. nih.gov |
| PCK Rat | Ortholog to human autosomal recessive PKD | Tolvaptan, OPC-31260 | Inhibited the development of PKD. nih.gov |
| Pkd2/WS25 Mouse | Ortholog to human autosomal dominant PKD | Tolvaptan, OPC-31260 | Inhibited the development of PKD. nih.gov |
Patient Heterogeneity and Biomarker Identification
The response to vaptan therapy can vary significantly among patients, a phenomenon known as patient heterogeneity. researchgate.net This variability complicates clinical trials and treatment strategies, as a "one-size-fits-all" approach may not be effective. researchgate.net Factors contributing to this heterogeneity include differences in the underlying cause of the condition (e.g., euvolemic vs. hypervolemic hyponatremia), the severity of the disease, genetic predispositions, and the presence of comorbidities. wikipedia.org
To address this challenge, there is a critical need for the identification and validation of predictive biomarkers. drugtargetreview.com Biomarkers are measurable indicators that can help predict which patients are most likely to respond to a particular therapy, thereby enabling a more personalized treatment approach. drugtargetreview.comnih.gov The use of biomarkers can improve the success rate of clinical trials by allowing for the enrollment of patients who are most likely to benefit from the drug. drugtargetreview.com
In the broader field of medicine, biomarker-driven trials have shown a higher probability of success. drugtargetreview.com For example, in the treatment of inflammatory bowel disease, pretreatment expression of α4β7 integrin on certain immune cells was identified as a potential biomarker for predicting response to the drug vedolizumab. nih.govresearchgate.net For this compound and other vaptans, identifying similar biomarkers is a key research goal. Potential areas of investigation for biomarker discovery could include:
Genomic markers: Identifying genetic variations that influence drug metabolism or receptor sensitivity.
Proteomic markers: Measuring levels of specific proteins or peptides that correlate with disease severity or drug response.
Metabolomic markers: Analyzing small-molecule metabolites to find profiles associated with treatment outcomes. nih.gov
By identifying reliable biomarkers, clinicians could better tailor vaptan therapy to individual patients, maximizing efficacy and minimizing potential risks. nih.gov
Regulatory and Commercialization Considerations
The path to regulatory approval and successful commercialization for vaptans involves navigating a complex set of considerations. Regulatory agencies like the FDA require extensive data from preclinical and clinical trials to establish the safety and efficacy of a new drug. For the vaptan class, agents such as tolvaptan and conivaptan (B1669423) have received FDA approval for the treatment of clinically significant hypervolemic and euvolemic hyponatremia. e-jcpp.orgoup.com
However, regulatory oversight continues post-approval. For instance, the FDA has restricted the use of tolvaptan to a maximum of 30 days due to the risk of liver toxicity with prolonged use and has warned against its long-term use in autosomal dominant polycystic kidney disease. nih.gov Such restrictions can significantly impact the clinical application and commercial viability of a drug.
Another regulatory aspect is the classification of substances by organizations like the World Anti-Doping Agency (WADA), which lists vaptans on its Prohibited List as diuretics and masking agents. wada-ama.org This does not impact their therapeutic use but is a relevant regulatory classification.
From a commercialization perspective, the cost of therapy is a major factor. The high cost of tolvaptan has been cited as a barrier that can make its use prohibitive for many patients, even when it is shown to be effective. researchgate.net Cost-utility analyses have been performed to assess the economic value of vaptans, with some studies suggesting they can be cost-effective in specific patient populations, such as those with marked hyponatremia due to SIADH who have not responded to other treatments. nih.gov Balancing the therapeutic benefits with the economic burden is a key challenge for the commercial success and widespread adoption of vaptans. researchgate.net
Personalized Medicine Approaches for this compound Therapy
The future of therapy with this compound and other vaptans is likely to involve a shift towards personalized medicine. researchgate.net This approach moves away from a generalized treatment model to one that tailors therapeutic decisions to the individual patient based on their unique genetic, genomic, environmental, and lifestyle characteristics. nih.govnih.govbiomedpharmajournal.org The core aim of personalized medicine is to enhance treatment efficacy, reduce the risk of adverse reactions, and optimize healthcare outcomes. researchgate.netnih.gov
For this compound therapy, a personalized approach would integrate various patient-specific data to guide treatment decisions. This could involve:
Pharmacogenomics: Analyzing a patient's genetic makeup to predict how they will respond to this compound. Genetic variations in enzymes that metabolize the drug, such as cytochrome P-450 isoenzyme CYP3A4 which metabolizes the parent compound tolvaptan, or in the vasopressin receptors themselves, could significantly influence individual dose requirements and treatment effectiveness. nih.gove-jcpp.org
Biomarker-Guided Therapy: As discussed previously, the identification of reliable biomarkers is fundamental to personalized medicine. biomedpharmajournal.org By testing for specific biomarkers, clinicians could select patients who are most likely to benefit from this compound, predict the optimal therapeutic window, and monitor the response to treatment more effectively. drugtargetreview.comresearchgate.net
Advanced Diagnostics: Utilizing advanced diagnostic tools and artificial intelligence (AI) to integrate and interpret complex datasets, including genomic, clinical, and lifestyle information. researchgate.net AI models can help identify subtle patterns and predict treatment outcomes, supporting more precise and individualized care. researchgate.net
Q & A
Q. How should researchers validate this compound’s metabolite profiling using hybrid mass spectrometry platforms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
